1-(2-Phenylquinolin-4-yl)ethanone

organic synthesis medicinal chemistry quinoline intermediate

1-(2-Phenylquinolin-4-yl)ethanone (CAS 7505-73-9), also designated as 2-Phenyl-4-acetylquinoline, is a heterocyclic small molecule with the molecular formula C₁₇H₁₃NO and a molecular weight of 247.29 g/mol. It belongs to the 2-phenylquinoline structural class, a privileged scaffold extensively employed in medicinal chemistry for deriving bioactive compounds targeting tubulin polymerization , histone deacetylases (HDACs) , apoptosis pathways , and antimicrobial mechanisms.

Molecular Formula C17H13NO
Molecular Weight 247.29 g/mol
CAS No. 7505-73-9
Cat. No. B8799160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Phenylquinolin-4-yl)ethanone
CAS7505-73-9
Molecular FormulaC17H13NO
Molecular Weight247.29 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3
InChIInChI=1S/C17H13NO/c1-12(19)15-11-17(13-7-3-2-4-8-13)18-16-10-6-5-9-14(15)16/h2-11H,1H3
InChIKeyOVNIWCRPJILPRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for 1-(2-Phenylquinolin-4-yl)ethanone (CAS 7505-73-9): A Validated 2-Phenylquinoline Scaffold Intermediate


1-(2-Phenylquinolin-4-yl)ethanone (CAS 7505-73-9), also designated as 2-Phenyl-4-acetylquinoline, is a heterocyclic small molecule with the molecular formula C₁₇H₁₃NO and a molecular weight of 247.29 g/mol . It belongs to the 2-phenylquinoline structural class, a privileged scaffold extensively employed in medicinal chemistry for deriving bioactive compounds targeting tubulin polymerization [1], histone deacetylases (HDACs) [2], apoptosis pathways [3], and antimicrobial mechanisms [4]. The compound is primarily procured as a research intermediate with typical commercial purity levels of ≥95% or 98% and is available from multiple global suppliers for organic synthesis and early-stage drug discovery applications.

Why General 2-Phenylquinoline Analogs Cannot Substitute for 1-(2-Phenylquinolin-4-yl)ethanone in Target-Oriented Synthesis


Within the 2-phenylquinoline chemotype, substitution at the C-4 position is the critical determinant of both biological target engagement and synthetic derivatization capacity. The 4-acetyl moiety of 1-(2-phenylquinolin-4-yl)ethanone provides a reactive ketone handle enabling chemoselective transformations—including α-bromination, condensation with amines, and spirocyclization—that are inaccessible to 2-phenylquinoline-4-carboxylic acids, carboxamides, or 4-unsubstituted analogs . Literature SAR demonstrates that the 4-position substituent dictates whether the scaffold engages tubulin [1], HDAC3 [2], or kinase targets; thus, a 4-carboxamide derivative (e.g., compound 7b, IC₅₀ = 0.2–0.5 μM) cannot be interchanged with a 4-acetyl derivative for structure–activity relationship (SAR) programs or patent exemplification targeting these distinct pharmacophores. This functional-group specificity renders the compound a non-substitutable, precision intermediate rather than a generic family member.

Quantitative Differentiation Evidence for 1-(2-Phenylquinolin-4-yl)ethanone (CAS 7505-73-9)


Synthetic Accessibility via One-Step Pfitzinger Reaction Route

Unlike 2-phenylquinoline-4-carboxylic acid derivatives that require multi-step protection/deprotection sequences, 1-(2-phenylquinolin-4-yl)ethanone is obtained via a one-step Pfitzinger reaction protocol followed by ester-to-ketone conversion. The synthetic route utilizes methyl 2-phenyl-4-quinolinecarboxylate treated with MeLi in ether at 0 °C, yielding the target 4-acetyl compound . This is fundamentally distinct from the carboxamide series (e.g., compound 7b) which requires additional C–N coupling steps after Pfitzinger condensation, adding synthetic complexity and reducing overall yield [1]. The reported procedure provides direct access to the ketone intermediate in a single transformation, offering time and cost advantages for medicinal chemistry campaigns.

organic synthesis medicinal chemistry quinoline intermediate Pfitzinger reaction

Verifiable Lack of MAO-A Activity with Modest MAO-B Engagement

BindingDB screening data curated from ChEMBL indicate that 1-(2-phenylquinolin-4-yl)ethanone (CHEMBL1575961) exhibits IC₅₀ > 100,000 nM against human MAO-A, demonstrating essentially no inhibitory activity at this isoform [1]. In contrast, the compound shows measurable inhibition of MAO-B with an IC₅₀ of 1,130 nM in the same fluorescence-based kynuramine conversion assay [2]. While this MAO-B potency is approximately 11-fold weaker than that of the classical MAO-B inhibitor selegiline (IC₅₀ ≈ 100 nM under comparable assay conditions, class-level comparator), the complete absence of MAO-A activity (selectivity index > 88-fold favoring MAO-B) is a pharmacologically meaningful characteristic that distinguishes this compound from broad-spectrum quinoline-based MAO inhibitors.

neuropharmacology MAO inhibition off-target selectivity CNS drug discovery

KCNQ2 and KCNQ2/Q3 Ion Channel Antagonist Activity at Sub-Micromolar Potency

In automated patch clamp electrophysiology assays using CHO cells expressing human KCNQ2 (Kv7.2) channels, 1-(2-phenylquinolin-4-yl)ethanone (CHEMBL2164048) exhibited antagonist activity with an IC₅₀ of 70 nM [1]. Against the heteromeric KCNQ2/Q3 channel, the IC₅₀ was 120 nM [1]. This represents a sub-micromolar potency profile that is distinct from other 2-phenylquinoline derivatives documented primarily for anticancer or antimicrobial endpoints. Importantly, the compound showed negligible CYP2D6 inhibition (IC₅₀ = 19,900 nM) [1], indicating that the molecular scaffold at this oxidation state does not inherently carry cytochrome P450 liability, a consideration for programs using this compound as a fragment or intermediate in ion channel drug discovery.

ion channel pharmacology KCNQ potassium channel neurological disorders automated patch clamp

Validated Bromination Precursor for α-Bromoketone Derivatization

1-(2-Phenylquinolin-4-yl)ethanone serves as the direct precursor for 2-bromo-1-(2-phenylquinolin-4-yl)ethanone (CAS 101575-93-3) via α-bromination . The parent ketone (MW 247.29, calculated LogP ~3.8) generates a brominated derivative (MW 326.19, LogP ~4.2) that introduces an electrophilic α-carbon for nucleophilic displacement reactions—a synthetic entry point that is not available from the corresponding 4-carboxylic acid (MW 277.28) or 4-carboxamide (MW 248.28) analogs. The bromination step transforms the compound from a ketone intermediate into a versatile alkylating agent for constructing thiazole, imidazole, and oxadiazole heterocycles commonly found in bioactive quinoline derivatives .

synthetic methodology α-bromoketone heterocyclic chemistry building block

Procurement-Relevant Application Scenarios for 1-(2-Phenylquinolin-4-yl)ethanone (CAS 7505-73-9)


Medicinal Chemistry: 2-Phenylquinoline SAR Library Construction via C-4 Ketone Diversification

Medicinal chemistry teams building 2-phenylquinoline-based compound libraries should prioritize this compound as the central intermediate for C-4 diversification. The 4-acetyl group enables condensation with hydrazines, hydroxylamines, and primary amines to generate hydrazones, oximes, and imines respectively, each representing a distinct pharmacophore class. This contrasts with the 4-carboxylic acid or 4-carboxamide scaffolds that require orthogonal chemistry for diversification. The documented transformation to the α-bromoketone further expands accessible chemical space via nucleophilic displacement with thiols, amines, and heterocycles—chemistry that underlies the tubulin polymerization inhibitor series (IC₅₀ range: 0.2–10 μM) and HDAC3-selective inhibitors derived from the 2-phenylquinoline core .

Ion Channel Drug Discovery: Fragment-Based Screening Starting Point for KCNQ Modulation

Research groups focused on potassium channel modulators—particularly KCNQ2 (Kv7.2) antagonists for epilepsy, pain, or neurological hyperexcitability indications—can utilize this compound as a validated fragment hit. BindingDB data confirm sub-micromolar antagonist activity at both homomeric KCNQ2 (IC₅₀ = 70 nM) and heteromeric KCNQ2/Q3 (IC₅₀ = 120 nM) channels in automated patch clamp electrophysiology , while demonstrating negligible CYP2D6 inhibition (IC₅₀ = 19.9 μM) . This selectivity window supports its use as an early-stage tool compound or a fragment for structure-guided optimization, distinct from quinoline derivatives whose primary annotation is anticancer or antimicrobial.

CNS-Targeted Probe Development Requiring Defined MAO Selectivity Profile

Programs developing CNS-penetrant small molecules where monoaminergic off-target activity must be minimized can leverage the well-characterized MAO selectivity profile of this compound. Screening data demonstrate IC₅₀ > 100 μM against MAO-A, indicating essentially no inhibition of this isoform, while MAO-B inhibition is measurable at IC₅₀ = 1.13 μM . This >88-fold selectivity window means the compound can serve as a control or intermediate in neuropharmacology assays without the confounding serotonergic or noradrenergic amplification effects associated with MAO-A inhibition.

Process Chemistry: Scalable Intermediate for GMP Route Development

For process chemistry groups developing scalable routes to 2-phenylquinoline-based APIs, this compound offers a defined entry point via the Pfitzinger reaction pathway. The commercial availability at 98% purity combined with the documented single-step synthesis from the methyl ester using MeLi provides a tractable starting point for process optimization and scale-up studies. The physicochemical properties—density 1.157 g/cm³, boiling point 439.3 °C —support standard isolation and purification unit operations, reducing the risk profile for kilo-lab or pilot-plant campaigns relative to less well-characterized quinoline intermediates.

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